5-(1-azepanylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one
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Description
The compound you mentioned belongs to a class of organic compounds known as quinolines and quinoline derivatives. These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring . Quinoline derivatives often exhibit high biological activity and are used in various fields, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrrolo[3,2,1-ij]quinoline core, which is a bicyclic compound consisting of a pyridine ring fused to a phenol, with a carbonyl group attached to the azepanyl moiety .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds such as 4H-Pyrrolo[3,2,1-ij]quinolin-2-ones can undergo reactions like reduction, condensation with aldehydes and acetone, and transamination with primary amines .Mechanism of Action
Target of Action
The primary targets of 5-(1-azepanylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one are the blood coagulation factors Xa and XIa . These factors play a crucial role in the blood coagulation cascade, a complex process that prevents excessive bleeding when a blood vessel is injured .
Mode of Action
This compound interacts with its targets, factors Xa and XIa, by inhibiting their activity . The inhibition of these factors disrupts the blood coagulation cascade, preventing the formation of blood clots .
Biochemical Pathways
The compound affects the blood coagulation cascade, a biochemical pathway that leads to the formation of blood clots . By inhibiting factors Xa and XIa, the compound prevents the conversion of prothrombin to thrombin and fibrinogen to fibrin, respectively, thereby disrupting the formation of blood clots .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of factors Xa and XIa, which disrupts the blood coagulation cascade and prevents the formation of blood clots . This can potentially reduce the risk of thrombotic events such as stroke and pulmonary embolism .
Future Directions
Properties
IUPAC Name |
10-(azepane-1-carbonyl)-2-methyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-11-14-7-6-8-15-17(14)21(13)12-16(18(15)22)19(23)20-9-4-2-3-5-10-20/h6-8,12-13H,2-5,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHFUROQBMIWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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